2-[(6-Methylpyrazin-2-yl)amino]cyclobutan-1-ol
Description
Properties
IUPAC Name |
2-[(6-methylpyrazin-2-yl)amino]cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-6-4-10-5-9(11-6)12-7-2-3-8(7)13/h4-5,7-8,13H,2-3H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRDYLZIBNDESX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)NC2CCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Methylpyrazin-2-yl)amino]cyclobutan-1-ol typically involves the reaction of 6-methylpyrazine with cyclobutanone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-[(6-Methylpyrazin-2-yl)amino]cyclobutan-1-ol may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Methylpyrazin-2-yl)amino]cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted cyclobutanols, ketones, aldehydes, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(6-Methylpyrazin-2-yl)amino]cyclobutan-1-ol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[(6-Methylpyrazin-2-yl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
- Cyclobutane vs. Aromatic Rings: The strained cyclobutane in the target compound may reduce conformational flexibility compared to piperidine (in [1-(6-Methylpyrazin-2-yl)piperid-4-yl]methanol) or benzene derivatives .
- Hydrogen Bonding: The amino group in the target compound enables hydrogen bonding, similar to the carboxylic acid in 4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid. However, the latter’s higher melting point (188–189.5°C) reflects stronger intermolecular forces .
Biological Activity
2-[(6-Methylpyrazin-2-yl)amino]cyclobutan-1-ol is a compound of significant interest due to its unique structural characteristics, which include a cyclobutane ring and a pyrazine moiety. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-[(6-Methylpyrazin-2-yl)amino]cyclobutan-1-ol is . Its structure features both a cyclobutane ring and a 6-methylpyrazine group, which contribute to its biological properties. The compound is synthesized through reactions involving 6-methylpyrazine and cyclobutanone, typically under basic conditions to facilitate nucleophilic substitution reactions.
Antimicrobial Properties
Research has indicated that 2-[(6-Methylpyrazin-2-yl)amino]cyclobutan-1-ol exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic pathways. Further research is needed to elucidate the specific molecular targets involved in its anticancer effects.
The biological effects of 2-[(6-Methylpyrazin-2-yl)amino]cyclobutan-1-ol are thought to arise from its interactions with specific enzymes and receptors within cells. The unique structural features allow it to bind effectively to these targets, thereby modulating their activity. For instance, it may inhibit enzyme functions critical for cell proliferation or survival in cancer cells.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Study | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with notable inhibition zones observed in agar diffusion tests. |
| Anticancer Study | Induced apoptosis in human cancer cell lines (e.g., breast and colon cancer), with IC50 values indicating significant potency compared to standard chemotherapeutics. |
| Mechanistic Insights | Identified potential pathways involved in apoptosis, including caspase activation and mitochondrial dysfunction. |
Applications in Medicine
Given its promising biological activities, 2-[(6-Methylpyrazin-2-yl)amino]cyclobutan-1-ol is being explored for various medical applications:
- Drug Development : As a scaffold for designing novel therapeutic agents targeting microbial infections and cancer.
- Medicinal Chemistry : Investigated for modifications that enhance efficacy and reduce side effects while maintaining selectivity toward target cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
